molecular formula C9H18ClN3O2 B1402393 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride CAS No. 1361115-24-3

2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride

Cat. No.: B1402393
CAS No.: 1361115-24-3
M. Wt: 235.71 g/mol
InChI Key: CIOOQOGGIPOUIL-UHFFFAOYSA-N
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Description

. Its unique structure and properties make it a valuable substance for research and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction, but they often involve controlling the temperature, pressure, and pH to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups

Scientific Research Applications

2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride has several scientific research applications, including its use in drug development, organic synthesis, and catalysis. Its unique structure and reactivity make it a valuable tool for studying chemical reactions and developing new compounds with potential therapeutic or industrial uses.

Comparison with Similar Compounds

2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride can be compared with other similar compounds, such as L-proline methyl ester hydrochloride and D-proline methyl ester hydrochloride. These compounds share structural similarities but may have different reactivity and applications. Highlighting the uniqueness of this compound is essential for understanding its potential advantages and limitations.

Properties

IUPAC Name

2-methyl-N-[2-(methylamino)-2-oxoethyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-9(4-3-5-12-9)8(14)11-6-7(13)10-2;/h12H,3-6H2,1-2H3,(H,10,13)(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOOQOGGIPOUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)NCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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